Cas no 608-41-3 (2-Hydroxy-3-methyl-butanedioic Acid)

2-Hydroxy-3-methyl-butanedioic Acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-3-methylbutanedioic acid
- (R,S)-beta-Methylmalic acid
- (R,S)-b-Methylmalic acid
- β-Methylmalate
- β-Methylmalic acid
- (±)-2-Hydroxy-3-methylbutandioic acid
- 2-Hydroxy-3-methylsuccinic acid
- EN300-1248253
- MFCD19228449
- 3-Methylmalic acid(2-)
- NPYQJIHHTGFBLN-UHFFFAOYSA-N
- CHEBI:25312
- 2-hydroxy-3-methylsuccinate
- 3-Methylmalic acid, >=95.0% (HPLC)
- 2-hydroxy-3-methylbutanedioicacid
- beta-methylmalate(2-)
- AKOS006377846
- Q27109877
- CS-0225754
- 3-methylmalate
- b-Methylmalate(2-)
- 2-Hydroxy-3-methyl-butanedioic Acid
- SCHEMBL596740
- Butanedioic acid, 2-hydroxy-3-methyl-
- 3-methylmalic acid
- 608-41-3
- DTXSID80976274
- b-Methylmalic acid(2-)
- beta-Methylmalate
- beta-Methylmalic acid(2-)
-
- MDL: MFCD19228449
- インチ: InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)
- InChIKey: NPYQJIHHTGFBLN-UHFFFAOYSA-N
- SMILES: CC(C(C(=O)O)O)C(=O)O
計算された属性
- 精确分子量: 148.03714
- 同位素质量: 148.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 94.8Ų
じっけんとくせい
- PSA: 94.83
2-Hydroxy-3-methyl-butanedioic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1248253-50mg |
2-hydroxy-3-methylbutanedioic acid |
608-41-3 | 95.0% | 50mg |
$218.0 | 2023-10-02 | |
Enamine | EN300-1248253-10.0g |
2-hydroxy-3-methylbutanedioic acid |
608-41-3 | 95% | 10g |
$4052.0 | 2023-06-08 | |
Enamine | EN300-1248253-0.5g |
2-hydroxy-3-methylbutanedioic acid |
608-41-3 | 95% | 0.5g |
$735.0 | 2023-06-08 | |
Aaron | AR00VVDG-100mg |
Butanedioic acid, 2-hydroxy-3-methyl- |
608-41-3 | 95% | 100mg |
$474.00 | 2025-02-14 | |
1PlusChem | 1P00VV54-1g |
Butanedioic acid, 2-hydroxy-3-methyl- |
608-41-3 | 95% | 1g |
$1228.00 | 2024-04-22 | |
Aaron | AR00VVDG-5g |
Butanedioic acid, 2-hydroxy-3-methyl- |
608-41-3 | 95% | 5g |
$3782.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296424-250mg |
2-Hydroxy-3-methylbutanedioic acid |
608-41-3 | 95% | 250mg |
¥11743.00 | 2024-05-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 69369-50MG |
3-Methylmalic acid |
608-41-3 | ≥95.0% (HPLC) | 50MG |
¥6266.88 | 2022-02-23 | |
TRC | H627895-50mg |
2-Hydroxy-3-methyl-butanedioic Acid |
608-41-3 | 50mg |
$385.00 | 2023-05-18 | ||
TRC | H627895-250mg |
2-Hydroxy-3-methyl-butanedioic Acid |
608-41-3 | 250mg |
$ 1200.00 | 2023-09-07 |
2-Hydroxy-3-methyl-butanedioic Acidに関する追加情報
Professional Introduction to 2-Hydroxy-3-methyl-butanedioic Acid (CAS No 608-41-3)
2-Hydroxy-3-methyl-butanedioic acid, with the chemical formula C₅H₈O₄, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 608-41-3, uniquely identifies it in scientific literature and industrial applications. This dicarboxylic acid derivative features both hydroxyl and methyl substituents, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical pathways.
The compound’s structure, characterized by a branched four-carbon chain with two carboxyl groups and a hydroxyl group at the second carbon position, contributes to its reactivity and functional diversity. Such structural motifs are often exploited in drug design, particularly in the development of enzyme inhibitors and chelating agents. The presence of both acidic functional groups enhances its solubility in polar solvents, facilitating its use in aqueous-based biochemical assays.
Recent advancements in medicinal chemistry have highlighted the importance of 2-hydroxy-3-methyl-butanedioic acid as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have demonstrated its utility in constructing heterocyclic frameworks, which are prevalent in many bioactive molecules. The compound’s ability to undergo condensation reactions with amines or aldehydes makes it a valuable building block for peptidomimetics and protease inhibitors. These inhibitors are particularly relevant in the treatment of chronic diseases such as cancer and inflammation.
In the realm of biochemistry, 2-hydroxy-3-methyl-butanedioic acid has been investigated for its role in metabolic pathways. Studies suggest that derivatives of this compound may influence key enzymatic reactions involved in energy metabolism and fatty acid biosynthesis. The hydroxyl group’s position at the third carbon allows for selective modifications, enabling researchers to fine-tune the compound’s bioactivity. Such modifications are critical for developing analogs with enhanced pharmacokinetic properties, including improved oral bioavailability and reduced toxicity.
The pharmaceutical industry has also explored 2-hydroxy-3-methyl-butanedioic acid for its potential as a chelating agent. Metal chelation is a fundamental strategy in therapeutic interventions, particularly for metal overload disorders like hemochromatosis or Wilson’s disease. The compound’s carboxyl groups can coordinate with divalent or trivalent metals, forming stable complexes that can be excreted from the body. This property makes it a promising candidate for developing metal-based therapeutics that target specific pathological conditions.
Moreover, 2-hydroxy-3-methyl-butanedioic acid has found applications in agrochemical research. Its structural features make it a suitable candidate for synthesizing plant growth regulators or herbicides. By modifying its functional groups, chemists can tailor its interaction with biological targets in plants, leading to more efficient crop protection solutions. The compound’s environmental compatibility is also a key consideration, ensuring that derived products do not pose significant ecological risks.
From an industrial perspective, the production of 2-hydroxy-3-methyl-butanedioic acid on an industrial scale requires optimized synthetic routes to ensure cost-effectiveness and sustainability. Recent innovations in green chemistry have focused on developing biocatalytic methods for its synthesis, leveraging enzymes such as ketol-acid reductoisomerase (KARI) to convert ketones into the desired dicarboxylic acid derivative under mild conditions. Such approaches align with global efforts to reduce chemical waste and energy consumption in manufacturing processes.
The compound’s versatility extends to material science applications as well. Researchers have utilized 2-hydroxy-3-methyl-butanedioic acid as a precursor for synthesizing biodegradable polymers or coatings with enhanced mechanical properties. These materials are increasingly relevant in industries seeking sustainable alternatives to traditional petrochemical-based polymers. The ability to incorporate functional groups into polymer backbones derived from this compound allows for tailored material properties, such as improved biocompatibility or thermal stability.
In conclusion, 2-hydroxy-3-methyl-butanedioic acid (CAS No 608-41-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in advancing scientific and industrial innovation.
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